1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene
Description
Historical Development and Discovery
The development of this compound emerged from the broader historical context of fluorocarbon chemistry that began in the early 20th century. The compound's discovery represents part of the systematic exploration of perfluorinated and partially fluorinated cyclic systems that gained momentum following advances in fluorination methodologies. The Chemical Abstracts Service assigned the compound the registry number 336-19-6, establishing its formal chemical identity within the scientific literature. Early research efforts focused on developing synthetic routes that could introduce multiple fluorine atoms while maintaining the cyclohexene framework and incorporating strategically positioned chlorine substituents.
The synthetic development of this compound reflected the growing understanding of selective halogenation techniques that emerged throughout the mid-20th century. Researchers recognized the potential for creating compounds with unique electronic properties through the careful placement of electron-withdrawing halogen substituents on cyclic frameworks. The compound's molecular structure, featuring eight fluorine atoms and two chlorine atoms arranged on a six-membered ring, represents a sophisticated level of synthetic control that required advances in both fluorination chemistry and selective substitution methodologies. The successful synthesis and characterization of this compound marked an important milestone in the development of highly halogenated organic compounds.
Significance in Organofluorine Chemistry
The significance of this compound within organofluorine chemistry extends beyond its structural complexity to encompass its role as a versatile synthetic building block. The compound's unique combination of fluorine and chlorine atoms creates a distinctive electronic environment that influences both its reactivity patterns and its utility in synthetic transformations. The extensive fluorination of the cyclohexene framework dramatically alters the compound's electronic properties compared to non-fluorinated analogs, resulting in enhanced electrophilicity and modified reaction pathways. This electronic modification has proven particularly valuable in cross-coupling reactions where the compound serves as an effective electrophilic partner.
Recent synthetic applications have demonstrated the compound's utility in palladium-catalyzed reactions with various nucleophilic partners, including thiophene and thiazole derivatives. These reactions proceed under relatively mild conditions, with the compound participating in coupling processes that yield complex aromatic systems. The success of these transformations highlights the compound's role as an enabling reagent in synthetic organic chemistry, particularly in the construction of fluorinated aromatic compounds that are challenging to access through alternative synthetic routes. The compound's reactivity profile reflects the influence of its highly electronegative substituents, which activate the cyclohexene framework toward nucleophilic attack while providing selectivity in substitution reactions.
Position within Perfluorinated Cyclohexene Derivatives
Within the broader family of perfluorinated cyclohexene derivatives, this compound occupies a unique position due to its mixed halogenation pattern. The compound can be understood in relation to fully perfluorinated systems such as perfluorocyclohexane, which contains twelve fluorine atoms and represents the completely fluorinated analog. The strategic replacement of two fluorine atoms with chlorine atoms in the 1,2-positions creates a compound with distinctly different chemical properties and reactivity patterns compared to its fully fluorinated counterpart.
The compound's relationship to other partially halogenated derivatives, such as 1,2-dichlorodecafluorocyclohexane, illustrates the systematic variation possible within this chemical family. These structural relationships provide insights into how halogen substitution patterns influence molecular properties and synthetic utility. The specific positioning of chlorine atoms in the 1,2-relationship creates unique steric and electronic effects that distinguish this compound from regioisomers with different substitution patterns. The compound's place within this chemical family demonstrates the precision achievable in modern synthetic organic chemistry and the ability to fine-tune molecular properties through selective halogenation strategies.
Research Scope and Current Scientific Interest
Current research interest in this compound spans multiple areas of investigation, reflecting the compound's versatility and potential applications. Recent studies have focused extensively on the compound's utility in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions that enable the construction of complex fluorinated aromatic systems. These investigations have revealed the compound's effectiveness as an electrophilic coupling partner, with research demonstrating successful reactions with various heterocyclic nucleophiles under optimized reaction conditions.
The compound's physical properties continue to attract research attention, with investigations into its thermal stability and phase behavior providing insights relevant to potential applications. The compound exhibits a melting point of negative seventy degrees Celsius and a boiling point range of 112-114 degrees Celsius, characteristics that influence its handling and application in synthetic procedures. Current research also explores the compound's behavior in various solvent systems and its compatibility with different reaction conditions, information that proves crucial for expanding its synthetic utility.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6Cl2F8 | |
| Molecular Weight | 294.95 g/mol | |
| Melting Point | -70°C | |
| Boiling Point | 112-114°C | |
| Density | 1.719 g/mL | |
| Refractive Index | 1.375 | |
| CAS Registry Number | 336-19-6 |
Contemporary research directions also include investigations into the compound's potential role in materials science applications, where its unique electronic properties and thermal characteristics may prove valuable in specialized applications. The compound's high degree of fluorination suggests potential utility in applications requiring chemical inertness and thermal stability, characteristics commonly associated with perfluorinated compounds. Ongoing studies continue to explore new synthetic methodologies that utilize the compound as a starting material or intermediate, expanding the scope of transformations possible with this versatile fluorinated building block.
Properties
IUPAC Name |
1,2-dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2F8/c7-1-2(8)4(11,12)6(15,16)5(13,14)3(1,9)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICOGOBTBGYGFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2F8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187297 | |
| Record name | 1,2-Dichloroperfluorocyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336-19-6 | |
| Record name | 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=336-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dichlorooctafluorocyclohexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000336196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dichloroperfluorocyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1,2-DICHLOROOCTAFLUOROCYCLOHEXENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J478Z2BJ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene
- CAS No.: 3209-22-1
- Molecular Formula : C₆Cl₂F₈
- Molecular Weight : ~295.9 g/mol (calculated)
- Structure : A cyclohexene ring with two chlorine atoms at positions 1 and 2, and eight fluorine atoms at positions 3–6 (3,3,4,4,5,5,6,6-octafluoro substitution).
Key Characteristics
- Electrophilicity : The chlorine atoms enhance reactivity toward nucleophilic substitution, while fluorine substituents confer thermal stability and chemical inertness.
- Applications: Used as an intermediate in organofluorine synthesis, particularly in reactions with organolithium reagents (e.g., CH₃Li) to form methyl-substituted derivatives .
Comparison with Structurally Similar Compounds
Structural Analogues in the Dichloro-Fluoro Cycloalkene Family
The compound belongs to a series of dichloro-fluoro cycloalkenes with varying ring sizes. Key analogues include:
Key Observations :
- Ring Size and Stability : Larger rings (e.g., cyclohexene) exhibit reduced ring strain compared to cyclobutene or cyclopentene, leading to milder reaction conditions for substitutions .
- Fluorination Impact : Increased fluorine content enhances thermal stability and hydrophobicity but reduces electrophilicity compared to less-fluorinated analogues.
Comparison with Chloro-Fluoro Cyclohexane Derivatives
highlights polychlorotetrafluorocyclohexenes and hexafluorocyclohexanes synthesized via fluorination of dichlorobenzenes. While these share structural motifs with the target compound, key differences include:
Reactivity in Organometallic Reactions
The target compound reacts with CH₃Li to yield methyl-substituted products, a behavior shared with smaller-ring analogues (la, lb). However:
Q & A
Q. Table 1: Synthesis Parameters
| Precursor | Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Perchlorocyclohexene | KF | Diglyme | 150°C | 71% |
Basic Question: How is the molecular structure of this compound confirmed, and what analytical techniques are critical?
Answer:
Structural confirmation relies on 19F NMR and X-ray crystallography :
- 19F NMR : Distinct chemical shifts (δ -120 to -140 ppm) confirm the octafluorinated cyclohexene backbone. Coupling constants (J ~ 12–15 Hz) indicate vicinal F-F interactions .
- X-ray Crystallography : Reveals a chair conformation with axial fluorine substituents and equatorial chlorines. Bond lengths (C-F: ~1.34 Å; C-Cl: ~1.72 Å) align with hyperconjugative stabilization .
Advanced Question: What challenges arise during fluorination due to steric and electronic effects in this compound?
Answer:
Fluorination is hindered by:
- Steric Strain : Adjacent fluorine atoms create repulsion, destabilizing transition states. This is exacerbated in cyclohexene’s rigid chair conformation, reducing reaction rates .
- Electronic Effects : Electron-withdrawing fluorine atoms deactivate the cyclohexene ring, making nucleophilic substitution (e.g., with KF) less favorable. Chlorine’s lower electronegativity (vs. fluorine) further complicates selectivity .
Q. Mitigation Strategies :
- Use high-boiling solvents (e.g., diglyme) to enhance reaction kinetics.
- Optimize stoichiometric ratios (e.g., excess KF) to drive equilibrium toward fluorinated products .
Advanced Question: How do spectroscopic and crystallographic data resolve contradictions in reported isomer distributions?
Answer:
Discrepancies in isomer ratios (e.g., axial vs. equatorial substituents) are resolved via:
- Dynamic NMR Studies : Variable-temperature 19F NMR reveals conformational flipping barriers (ΔG‡ ~ 60–70 kJ/mol), confirming equilibration between isomers under thermal stress .
- Crystallographic Comparisons : X-ray data for analogous fluorocyclohexanes (e.g., hexafluorocyclohexane) show axial fluorine preferences due to reduced steric clash, supporting similar trends in the target compound .
Advanced Question: What role does this compound play in synthesizing fluorinated polymers or bioactive molecules?
Answer:
The compound serves as a precursor for:
- Fluorinated Polymers : Reactivity at the chloro-substituted carbons enables crosslinking with diols or diamines, forming thermally stable polyethers/polyamides .
- Bioactive Analogues : Chlorine atoms are replaced via nucleophilic substitution (e.g., with amines) to generate fluorinated cyclohexene derivatives with enhanced lipophilicity for drug-discovery applications .
Q. Table 2: Applications in Derivative Synthesis
| Reaction Type | Reagent | Product Application | Reference |
|---|---|---|---|
| Nucleophilic Substitution | NH3/EtOH | Fluorinated cyclohexylamines | |
| Polymerization | HO(CH2)4OH | High-stability polyethers |
Basic Question: What safety precautions are critical when handling this compound?
Answer:
- Toxicity : Chlorinated and fluorinated organics may exhibit neurotoxic or bioaccumulative effects. Use fume hoods and PPE (gloves, goggles).
- Stability : Avoid exposure to moisture (hydrolysis risk) and high temperatures (decomposition to HF/Cl2) .
Advanced Question: How do solvent polarity and hydrogen-bonding propensity affect reaction outcomes in fluorination?
Answer:
Solvent choice directly impacts reaction efficiency:
- Polar Aprotic Solvents (e.g., diglyme, DMF): Enhance KF solubility and stabilize ionic intermediates, improving yields.
- Hydrogen-Bond Donors (e.g., water): Compete with nucleophilic fluoride, reducing reactivity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
